N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide” is a complex organic compound that features a combination of aromatic, piperazine, pyrimidine, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may include:
Formation of the Ethoxyphenyl Group: Starting with 2-ethoxyphenol, the ethoxy group is introduced via an etherification reaction.
Piperazine Derivative Synthesis: The piperazine ring is synthesized and functionalized with a fluorophenyl group.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a series of condensation reactions.
Thioether Linkage: The sulfanyl group is introduced to link the pyrimidine and acetamide moieties.
Final Coupling: The final step involves coupling the ethoxyphenyl group with the sulfanylacetamide intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the aromatic rings or the piperazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced aromatic rings or piperazine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceutical Development: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry
Chemical Manufacturing: Utilized in the production of specialized chemicals and intermediates.
Mechanism of Action
The mechanism of action of “N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide” involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-2-({6-[4-(2-chlorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide
- N-(2-Propoxyphenyl)-2-({6-[4-(2-bromophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide
Uniqueness
- Functional Groups : The presence of the ethoxy and fluorophenyl groups may confer unique properties.
- Biological Activity : Differences in biological activity due to variations in molecular structure.
Properties
Molecular Formula |
C24H26FN5O2S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H26FN5O2S/c1-2-32-21-10-6-4-8-19(21)28-23(31)16-33-24-15-22(26-17-27-24)30-13-11-29(12-14-30)20-9-5-3-7-18(20)25/h3-10,15,17H,2,11-14,16H2,1H3,(H,28,31) |
InChI Key |
CBIWJBARZJEWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.